![molecular formula C14H13N3O2 B2558637 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 95420-33-0](/img/structure/B2558637.png)
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
“2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C14H13N3O2 . It is closely related to 3,4-Dimethoxyphenethylamine .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.28 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also provided .Scientific Research Applications
Anticancer Properties
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell growth inhibition, apoptosis induction, and cell cycle arrest. The compound’s ability to target specific signaling pathways involved in cancer progression makes it an interesting candidate for further investigation .
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial properties. It interferes with bacterial nucleic acid and protein synthesis, making it effective against various bacterial strains. Researchers are investigating its potential as a novel antibiotic .
Antifungal Effects
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine disrupts microtubule function in eukaryotic organisms, including fungi. By blocking tubulin polymerization, it inhibits fungal growth. This property could lead to the development of new antifungal drugs .
Dihydrofolate Reductase (DHFR) Inhibition
The compound has been studied for its inhibitory effects on DHFR, an enzyme involved in folate metabolism. DHFR inhibition is crucial for cancer therapy, as it disrupts nucleotide synthesis and cell proliferation .
Muscle Relaxant Potential
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine derivatives have been investigated as potential muscle relaxants. Their effects on muscle contractility and relaxation mechanisms are of interest for therapeutic applications .
Piperidine Derivatives Synthesis
Researchers have explored the use of this compound in the synthesis of piperidine derivatives. It serves as a precursor for constructing complex piperidine-based molecules with diverse biological activities .
Mechanism of Action
Target of Action
Compounds like “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” often interact with specific proteins or enzymes in the body, which are their primary targets. These targets can be receptors, enzymes, ion channels, or other proteins that play crucial roles in biological processes .
Mode of Action
The compound “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” might interact with its targets by binding to them, thereby altering their function. This interaction can either inhibit or enhance the activity of the target, leading to changes in downstream biological processes .
Biochemical Pathways
The compound “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” might affect various biochemical pathways depending on its specific targets. These pathways could involve signal transduction, gene expression, metabolic processes, or other cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine”. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-6-5-9(8-12(11)19-2)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBQAJZGLYDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine |
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